2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is an organic compound identified as a new impurity during the synthesis of Donepezil hydrochloride. [] Donepezil hydrochloride is a medication used to treat Alzheimer's disease, acting as a reversible inhibitor of the enzyme acetylcholinesterase. [] This impurity, referred to as the "dimer impurity of donepezil," arises during the production process and requires monitoring and control due to its potential impact on the drug's purity and efficacy. []
3-Hydroxy Donepezil falls under the category of pharmaceutical compounds, specifically within the class of cholinesterase inhibitors. These compounds are designed to increase the levels of acetylcholine in the brain, thereby improving cognitive function in patients with neurodegenerative disorders.
The synthesis of 3-Hydroxy Donepezil typically involves several key steps, including the protection and deprotection of functional groups, as well as selective hydroxylation. The methods for synthesizing this compound can vary, but common approaches include:
The synthesis often employs techniques such as thin-layer chromatography for monitoring reaction progress and high-performance liquid chromatography for final product analysis. Reaction conditions such as temperature, time, and solvent choice are critical for achieving high yields and purity.
The molecular structure of 3-Hydroxy Donepezil can be represented as follows:
The addition of a hydroxyl group alters the electronic properties and steric configuration of the original Donepezil molecule, potentially enhancing its binding affinity to acetylcholinesterase enzymes.
Structural data can be obtained through spectroscopic methods such as:
The chemical behavior of 3-Hydroxy Donepezil includes its interactions with various reagents that can lead to further modifications or degradation. Key reactions may include:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity. Analytical techniques such as high-performance liquid chromatography are employed to monitor reaction progress.
The mechanism by which 3-Hydroxy Donepezil exerts its effects involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in synaptic clefts. By inhibiting this enzyme, 3-Hydroxy Donepezil increases acetylcholine levels, enhancing cholinergic neurotransmission.
Studies utilizing molecular docking simulations have shown that 3-Hydroxy Donepezil binds effectively to the active site of acetylcholinesterase, suggesting a strong potential for therapeutic efficacy in cognitive enhancement.
Relevant data regarding its physical state can be crucial for formulation development in pharmaceutical applications.
3-Hydroxy Donepezil is primarily researched for its potential applications in treating Alzheimer's disease and other cognitive disorders. Its role as an acetylcholinesterase inhibitor positions it as a candidate for developing new therapeutic agents aimed at improving cognitive function. Additionally, ongoing studies are exploring its efficacy in combination therapies with other neuroprotective agents.
Hybridization of the 3-hydroxy donepezil scaffold with phenolic antioxidants leverages esterification and carboxamide coupling to enhance multifunctionality. A prominent approach conjugates the N-benzylpiperidine-4-carboxylic acid fragment—derived from donepezil’s catalytic anionic site (CAS)-binding domain—with hydroxytyrosol (3,4-dihydroxyphenethyl alcohol), a potent olive oil polyphenol. This yields ester-linked hybrids (e.g., HT1–HT4) (Fig. 1A) [2] [7]. Alternative pathways employ carboxamide bonds to tether phenolic acids, such as ferulic acid, to the piperidine nitrogen, though this compromises acetylcholine esterase (AChE) inhibition due to altered CAS engagement [4] [9]. Ultrasound-assisted esterification in tetrahydrofuran (THF) with trimethylsilyl chloride (TMSCl) catalysis achieves 56–64% yields for HT-series hybrids, whereas carboxamide-linked analogs require propylphosphonic anhydride (T3P) coupling agents but exhibit reduced AChE affinity (IC~50~ >30 µM) [7] [9]. Crucially, ortho-diphenolic motifs (as in HT1 and HT2) enable metal chelation, while mono-phenolic derivatives (e.g., HT3, HT4) optimize lipophilicity for blood-brain barrier penetration [7].
Table 1: Hybridization Strategies for 3-Hydroxy Donepezil-Phenolic Conjugates
Hybrid Code | Phenolic Moiety | Linkage Type | Reaction Conditions | Yield (%) |
---|---|---|---|---|
HT1 | 3,4-Dihydroxyphenethyl | Ester | TMSCl/THF, 40°C, 6 days | 56 |
HT2 | 4,5-Dihydroxy-2-nitrophenethyl | Ester | TMSCl/THF, 40°C, 6 days | 50 |
HT3 | 4-Hydroxy-3-methoxyphenethyl | Ester | TMSCl/THF, 40°C, 6 days | 62 |
HT4 | 4-Hydroxyphenethyl | Ester | TMSCl/THF, 40°C, 6 days | 64 |
Feruloyl-Donepezil | Ferulic acid | Amide | T3P/NMM, rt, 24 h | 45 |
Conventional thermal methods for synthesizing donepezil-indanone precursors face limitations, including prolonged reaction times (≥24 h), modest yields (≤41%), and undesirable hydroxyl impurities. Microwave (MW)-assisted catalysis overcomes these via controlled dielectric heating. Under MW irradiation (150 W, 80°C), the aldol condensation between 1-indanones and N-benzylpiperidine-4-carboxaldehyde accelerates 12-fold (2.5 h → 0.2 h) while eliminating hydrolytic byproducts [1]. Key parameters include:
Table 2: Microwave vs. Conventional Synthesis of Indanonylidenyl Precursors
Indanone Substituent | Conventional Method | MW-Assisted Method | |||
---|---|---|---|---|---|
Time (h) | Yield (%) | Time (h) | Yield (%) | Purity Increase | |
5-Methoxy | 2.5 | 41 | 0.2 | 63 | 53% |
6-Methoxy | 2.0 | 48 | 0.3 | 62 | 29% |
7-Methoxy | 3.0 | 30 | 0.4 | 40 | 33% |
Nitro-functionalized hydroxytyrosol hybrids (e.g., HT2: 4,5-dihydroxy-2-nitrophenethyl 1-benzylpiperidine-4-carboxylate) significantly augment antioxidant and metal-chelating functions. The ortho-nitro group adjacent to catechol synergistically enhances reactive oxygen species (ROS) scavenging—HT2 reduces intracellular ROS to physiological levels at 1 µM in SH-SY5Y neuroblastoma cells, outperforming non-nitrated analogs (e.g., HT1) by 2.3-fold [3] [7]. This occurs via two mechanisms:
Table 3: Bioactivity Profile of Nitro-Hydroxytyrosol Hybrid (HT2) vs. Analogues
Hybrid | ROS Reduction (1 µM) | MAO-A IC~50~ (µM) | XO IC~50~ (µM) | Metal Chelation (K~a~, M^−1^) |
---|---|---|---|---|
HT2 | 100% (vs. control) | 322 ± 58 | 184 ± 48 | Cu^2+^: 2.1 × 10^5^; Fe^2+^: 1.8 × 10^4^ |
HT1 | 43% | 54.1 ± 6.9 | 125 ± 28 | Cu^2+^: 9.7 × 10^4^; Fe^2+^: 8.2 × 10^3^ |
HT4 | 67% | 14.3 ± 2.2 | >300 | Not significant |
Structural rigidity versus flexibility in piperidine-indanone linkers critically impacts dual-site AChE inhibition and amyloid-beta (Aβ) anti-aggregation. Donepezil’s methylene linker optimally positions the indanone at the peripheral anionic site (PAS; Trp279) and the benzylpiperidine at the catalytic anionic site (CAS; Trp84). Hybrids with ester spacers (e.g., 3: 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl-1-benzylpiperidine-4-carboxylate) lose CAS engagement due to excessive linker length, reducing AChE inhibition (IC~50~ = 0.03 µM vs. 0.004 µM for donepezil) [4] [9]. Key challenges include:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: